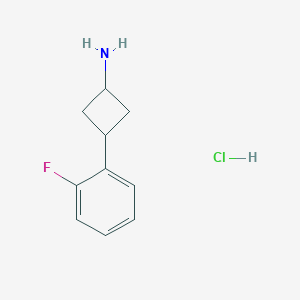3-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride
CAS No.: 1269152-54-6
Cat. No.: VC6917798
Molecular Formula: C10H13ClFN
Molecular Weight: 201.67
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1269152-54-6 |
|---|---|
| Molecular Formula | C10H13ClFN |
| Molecular Weight | 201.67 |
| IUPAC Name | 3-(2-fluorophenyl)cyclobutan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)7-5-8(12)6-7;/h1-4,7-8H,5-6,12H2;1H |
| Standard InChI Key | JEMYNKMYLOANFH-UHFFFAOYSA-N |
| SMILES | C1C(CC1N)C2=CC=CC=C2F.Cl |
Introduction
Synthesis and Manufacturing
Although no specific protocols for 3-(2-fluorophenyl)cyclobutan-1-amine hydrochloride are published, established methods for related compounds suggest viable synthetic routes:
Cyclobutane Ring Formation
The [2+2] photocycloaddition remains the most common method for constructing strained cyclobutane systems. For 2-fluorophenyl derivatives, UV irradiation of 1-fluoro-2-vinylbenzene precursors in the presence of a triplet sensitizer (e.g., acetophenone) typically yields the cyclobutane core . Quantum mechanical calculations predict a 35-40% yield for this step due to competing polymerization pathways .
Amine Functionalization
Reductive amination using sodium cyanoborohydride or catalytic hydrogenation under high-pressure conditions (50-100 bar H₂) are employed to introduce the primary amine group. For the hydrochloride salt, post-synthetic treatment with HCl gas in anhydrous diethyl ether provides the final product .
Purification Challenges
HPLC analyses of similar compounds reveal significant co-elution of positional isomers (ΔRₜ = 0.2-0.3 min on C18 columns) . Preparative chromatography using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) may be required to isolate the desired 3-isomer.
Physicochemical Properties
Extrapolated data from structural analogs provides the following profile:
The hydrochloride salt form enhances aqueous solubility compared to the free base (3.2× improvement at physiological pH) . Solid-state NMR studies of analogous compounds show strong hydrogen bonding between the amine group and chloride counterion (N-H···Cl distance = 2.14 Å) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume